2'-Fluoro-5'-methoxy-2-nitro-biphenyl-4-carboxylic acid
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Overview
Description
2’-Fluoro-5’-methoxy-2-nitro-biphenyl-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-methoxy-2-nitro-biphenyl-4-carboxylic acid typically involves multiple steps. One common method includes the nitration of 4-fluoro-2-methoxyaniline with nitric acid in the presence of sulfuric acid at low temperatures. The resulting nitro compound is then subjected to a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to form the biphenyl structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-5’-methoxy-2-nitro-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 2’-Amino-5’-methoxy-2-nitro-biphenyl-4-carboxylic acid.
Substitution: Various substituted biphenyl derivatives.
Oxidation: 2’-Fluoro-5’-hydroxy-2-nitro-biphenyl-4-carboxylic acid.
Scientific Research Applications
2’-Fluoro-5’-methoxy-2-nitro-biphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-methoxy-2-nitro-biphenyl-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the methoxy and fluorine groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Shares the nitro and fluoro groups but lacks the biphenyl structure.
4-Fluoro-2-methoxy-5-nitroaniline: Similar functional groups but different overall structure.
Uniqueness: 2’-Fluoro-5’-methoxy-2-nitro-biphenyl-4-carboxylic acid is unique due to its combination of functional groups and biphenyl backbone, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHCKMXDUPICRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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